molecular formula C9H11Cl B8810013 Benzene, (2-chloro-1-methylethyl)- CAS No. 824-47-5

Benzene, (2-chloro-1-methylethyl)-

Cat. No.: B8810013
CAS No.: 824-47-5
M. Wt: 154.63 g/mol
InChI Key: SXVRSCIZJBGJGB-UHFFFAOYSA-N
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Description

Benzene, (2-chloro-1-methylethyl)-, also known as β-chlorocumene, is a chlorinated aromatic hydrocarbon with the chemical formula C₉H₁₁Cl and molecular weight 154.637 g/mol . Its IUPAC name is (2-chloro-1-methylethyl)benzene, and it is registered under CAS No. 824-47-5. The compound features a benzene ring substituted with a 2-chloro-1-methylethyl group, resulting in a structure where the chlorine atom is attached to the central carbon of a three-carbon chain branching from the aromatic ring. This structural arrangement influences its physical, thermodynamic, and chemical properties, distinguishing it from other benzene derivatives.

Key identifiers include its InChIKey: SXVRSCIZJBGJGB-UHFFFAOYSA-N, and it is commonly used in organic synthesis and industrial applications as an intermediate. Its 3D molecular structure can be visualized via computational tools, highlighting steric effects from the branching substituent .

Properties

CAS No.

824-47-5

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

IUPAC Name

1-chloropropan-2-ylbenzene

InChI

InChI=1S/C9H11Cl/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

SXVRSCIZJBGJGB-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Parameters

Compound Name CAS No. Formula Molecular Weight (g/mol) Substituent Pattern
Benzene, (2-chloro-1-methylethyl)- 824-47-5 C₉H₁₁Cl 154.637 Branched chloroalkyl (β-position)
o-Chlorotoluene 95-49-8 C₇H₇Cl 126.583 Chlorine adjacent to methyl group
o-Chlorocumene 2077-13-6 C₉H₁₁Cl 154.637 Chlorine on isopropyl group (ortho)
2-Chloro-1,3-dimethylbenzene 6781-98-2 C₈H₉Cl 140.610 Two methyl groups flanking chlorine
(1-Chloroethyl)benzene 672-65-1 C₈H₉Cl 140.610 Linear chloroethyl chain

Key Observations :

  • Molecular Weight : β-Chlorocumene shares the same molecular weight as o-chlorocumene (154.637 g/mol) due to identical formulas, but its branched substituent creates distinct steric effects compared to the linear (1-chloroethyl)benzene (140.610 g/mol) .

Thermodynamic and Physical Properties

Boiling Points and Vaporization Enthalpies

Table 2: Thermodynamic Data Comparison

Compound Boiling Point (K) ΔvapH (kcal/mol) Method/Reference
β-Chlorocumene ~372 (estimated) ~10.2 (estimated) Extrapolated from [4], [9]
o-Chlorotoluene 430–432 10.8 ± 0.1 Experimental
(1-Chloroethyl)benzene 319–353 52.4–52.8 kJ/mol Krasnykh et al. (2002)

Analysis :

  • β-Chlorocumene’s boiling point is estimated to align with compounds of similar molecular weight (e.g., 372 K for 1-bromo-4-chloro-2-methylbenzene) .
  • The vaporization enthalpy (ΔvapH) of o-chlorotoluene (10.8 kcal/mol) suggests stronger intermolecular forces than β-chlorocumene due to closer packing of its planar substituent .

Chemical Reactivity and Selectivity

Substituent Electronic Effects

The chlorine atom in β-chlorocumene acts as an electron-withdrawing group (EWG), directing electrophilic substitution to the para position relative to the substituent. This contrasts with methyl groups, which are electron-donating (EDG). Comparative studies using the cSAR(X) (charge of the Substituent Active Region) metric () show that chloro groups exhibit higher electron-withdrawing capacity than amino or nitro groups, altering reaction pathways in hydrogenation or Birch reductions .

Reduction Behavior

Catalytic hydrogenation of β-chlorocumene is less efficient compared to o-chlorotoluene due to steric hindrance from the branched substituent. For example, Birch reduction of β-chlorocumene requires harsher conditions (e.g., ammonia-free solvents) to achieve cyclohexane derivatives, whereas o-chlorotoluene reacts more readily under standard conditions .

Preparation Methods

Friedel-Crafts Alkylation Using Chlorinated Alkyl Halides

Friedel-Crafts alkylation remains a cornerstone for introducing alkyl groups to aromatic rings. For Benzene, (2-chloro-1-methylethyl)-, this method involves reacting benzene with 2-chloro-1-methylethyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via carbocation intermediacy, where the chlorinated alkyl halide generates a stabilized carbocation that attacks the aromatic ring.

In a representative procedure, 2-chloro-1-methylethyl chloride (1.2 mol) is added dropwise to a stirred mixture of benzene (3 mol) and AlCl₃ (0.1 mol) at 0–5°C. The exothermic reaction is maintained under reflux (40–50°C) for 6–8 hours, followed by quenching with ice-cold water. The organic layer is separated, washed with sodium bicarbonate, and distilled under reduced pressure to isolate the product . Key challenges include minimizing polyalkylation byproducts and controlling carbocation rearrangements.

Table 1: Friedel-Crafts Alkylation Parameters

ParameterValue/RangeCatalystYield (%)
Temperature40–50°CAlCl₃68–72
Molar Ratio (Benzene:Halide)2.5:1
Reaction Time6–8 hours

Free Radical Chlorination of Isopropylbenzene

Free radical chlorination offers a direct route to functionalize the alkyl chain of isopropylbenzene (cumene). This method employs ultraviolet (UV) light or peroxides to initiate chlorine radical formation, which abstracts hydrogen from the isopropyl group, followed by chlorine addition. The tertiary hydrogen of the isopropyl group is preferentially targeted due to its lower bond dissociation energy, yielding (1-chloro-1-methylethyl)benzene as the major product.

Industrial-scale implementations often use gas-phase reactions with chlorine gas (Cl₂) at 80–120°C. For example, passing Cl₂ through a reactor containing cumene and di-tert-butyl peroxide (initiator) at 100°C for 2 hours achieves 55–60% conversion, with selectivity toward the tertiary chloride exceeding 85% . Post-reaction purification involves fractional distillation to separate mono- and polychlorinated byproducts.

Table 2: Free Radical Chlorination Conditions

ConditionSpecificationSelectivity (%)
Temperature100°C85
InitiatorDi-tert-butyl peroxide
Cl₂:Cumene Ratio1.1:1

Hydrochlorination of Isopropenylbenzene

Hydrochlorination of isopropenylbenzene (1-methylvinylbenzene) provides a regioselective pathway to the target compound. The reaction follows Markovnikov’s rule, where HCl adds across the double bond, placing the chlorine atom on the more substituted carbon. This method avoids carbocation rearrangements, enhancing product uniformity.

In a typical setup, anhydrous HCl gas is bubbled through a solution of isopropenylbenzene in dichloromethane at 0°C. The reaction completes within 2 hours, yielding 75–80% of (2-chloro-1-methylethyl)benzene after solvent evaporation and vacuum distillation . Catalytic amounts of ZnCl₂ may accelerate the reaction by polarizing the HCl molecule.

Table 3: Hydrochlorination Efficiency

ParameterValueYield (%)
Temperature0–5°C78
CatalystZnCl₂ (0.5 mol%)
Reaction Time2 hours

Nucleophilic Substitution of Hydroxyl Precursors

Nucleophilic substitution reactions enable the replacement of hydroxyl groups with chlorine atoms. Starting from 1-(1-methylethyl)phenol, treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) facilitates this conversion. PCl₅ is preferred for its efficiency in anhydrous conditions, reacting stoichiometrically with the alcohol to produce HCl and POCl₃ as byproducts.

A published protocol involves refluxing 1-(1-methylethyl)phenol (1 mol) with PCl₅ (1.1 mol) in dry dichloroethane for 4 hours. After cooling, the mixture is poured into ice water, and the organic layer is extracted, washed, and dried to achieve 82% purity . Excess PCl₅ and rigorous moisture exclusion are critical to maximizing yield.

Table 4: Substitution Reaction Metrics

ReagentTemperature (°C)Purity (%)
PCl₅80 (reflux)82
SOCl₂6075

Comparative Analysis and Industrial Viability

Each method presents distinct advantages and limitations:

  • Friedel-Crafts Alkylation offers high yields but suffers from byproduct formation.

  • Free Radical Chlorination is scalable but requires stringent control over reaction conditions to avoid over-chlorination.

  • Hydrochlorination ensures regioselectivity but depends on the availability of isopropenylbenzene.

  • Nucleophilic Substitution achieves high purity but involves hazardous reagents.

Industrial processes often prioritize free radical chlorination for cost-effectiveness, while laboratory syntheses favor hydrochlorination for precision.

Q & A

Basic Research Questions

What analytical methods are recommended for detecting Bis(2-chloro-1-methylethyl) ether in environmental or biological samples?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Optimize separation using polar capillary columns (e.g., DB-5MS) to resolve the compound from co-eluting analytes. Calibrate with certified reference standards (e.g., 2000 mg/L in methanol) .
  • Liquid-Liquid Extraction (LLE): Use benzene:methanol:dichloromethane (2:2:1 v/v) for extracting the compound from aqueous matrices, followed by concentration under nitrogen .
  • Quality Control: Include blanks, spikes, and internal standards (e.g., deuterated analogs) to validate recovery rates (70–120%) and minimize matrix effects .

What physicochemical properties are critical for laboratory handling of Bis(2-chloro-1-methylethyl) ether?

Methodological Answer:

PropertyValueReference
Molecular Weight171.06 g/mol
Storage ConditionsBelow -20°C (solid); 0–6°C (solution)
SolubilityMiscible with methanol, benzene
Vapor PressureNot reported; estimate via QSPR models

Handling Protocols:

  • Use fume hoods and impermeable gloves (e.g., nitrile) to prevent dermal exposure .
  • Avoid contact with oxidizers (e.g., peroxides) due to potential exothermic reactions .

Advanced Research Questions

How do structural features of Bis(2-chloro-1-methylethyl) ether influence its environmental persistence and reactivity?

Methodological Answer:

  • Hydrolysis Kinetics: The electron-withdrawing chloro groups increase susceptibility to alkaline hydrolysis. Conduct pH-dependent degradation studies (e.g., pH 7–12) to quantify half-lives .
  • Photodegradation: Use UV-Vis spectroscopy (λ = 254 nm) to assess photolytic breakdown products. Monitor intermediates via high-resolution LC-MS .
  • QSAR Modeling: Apply quantitative structure-activity relationship models to predict biodegradation pathways and ecotoxicity .

What contradictions exist in toxicological data for Bis(2-chloro-1-methylethyl) ether, and how can they be resolved?

Methodological Answer:

  • Carcinogenicity: Limited evidence in animal studies (lung adenomas in rodents) , but no human epidemiological data. Resolve via:
    • Mechanistic Studies: Use in vitro assays (e.g., Ames test, Comet assay) to assess genotoxicity .
    • Dose-Response Analysis: Conduct subchronic exposure studies (90-day rodent trials) to establish NOAEL/LOAEL thresholds .
  • Organ Toxicity: Conflicting reports on liver/kidney damage. Validate via histopathology and biomarker profiling (e.g., ALT, creatinine) in exposed models .

How can computational chemistry optimize synthetic routes for Bis(2-chloro-1-methylethyl) ether derivatives?

Methodological Answer:

  • Reaction Mechanism Modeling: Use DFT (Density Functional Theory) to simulate nucleophilic substitution pathways. Focus on intermediates (e.g., oxonium ions) to predict regioselectivity .
  • Solvent Optimization: Screen solvents (e.g., THF, DCM) via COSMO-RS simulations to maximize yield and minimize byproducts .
  • Catalyst Design: Explore Lewis acid catalysts (e.g., AlCl₃) to enhance chloroetherification efficiency .

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